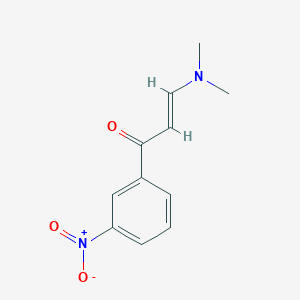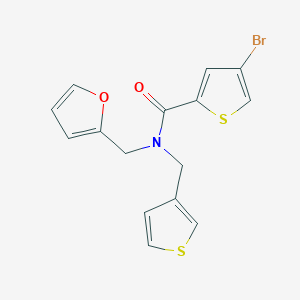![molecular formula C18H16ClN3O2S B2536495 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate CAS No. 866049-63-0](/img/structure/B2536495.png)
1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with various chemicals. For instance, “N-Methyl-N-(2-pyridyl)formamide” has been used in the synthesis of "3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide" . Another compound, “(1-Methyl-4-piperidinyl) [3- [2- (3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride”, is prepared by the reaction of “4-chloro-1-methylpiperidine” and "3-(3-chlorophenethyl)picolinonitrile" .Scientific Research Applications
Carbamate Chemistry and Applications
Carbamate compounds, including ethyl carbamate (urethane) and various derivatives, have been extensively studied due to their wide range of applications and implications in chemistry, biology, and medicine. The following summaries are based on studies related to the broader class of carbamates and similar compounds.
Carcinogenicity and Toxicity Evaluation
- Studies have examined the carcinogenicity and metabolic pathways of ethyl carbamate (urethane), highlighting the complex interactions with ethanol and their implications for toxicity and carcinogenesis in various organisms. These studies contribute to understanding the risk factors associated with exposure to carbamates and similar compounds in foods and alcoholic beverages (Benson & Beland, 1997).
Occurrence in Foods and Beverages
- Research has identified ethyl carbamate in fermented foods and alcoholic beverages, evaluating its formation mechanisms and potential health risks. This information is crucial for regulatory agencies and the food industry to mitigate exposure to harmful compounds (Weber & Sharypov, 2009).
Analytical Methods for Detection
- Advances in analytical techniques have enabled the detection and quantification of carbamates and their metabolites in various matrices. These methods are essential for monitoring environmental and biological samples, ensuring safety and compliance with health standards (Teunissen et al., 2010).
Synthesis and Drug Development
- The synthesis of carbamate derivatives and their evaluation as potential therapeutic agents have been a significant area of research. Compounds like (S)-clopidogrel illustrate the importance of specific carbamate structures in developing drugs with antiplatelet and antithrombotic properties (Saeed et al., 2017).
properties
IUPAC Name |
1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-16(25-17(21-11)13-5-4-8-20-10-13)12(2)24-18(23)22-15-7-3-6-14(19)9-15/h3-10,12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXCRXOQDRQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(C)OC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2536432.png)


![N-[(2,3-Dimethylphenyl)methyl]-N-(2-pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2536435.png)